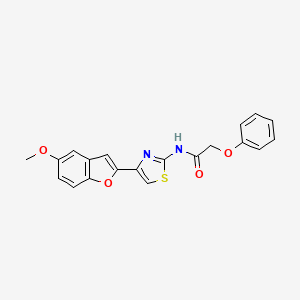

tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate (TBABP) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a piperidine derivative that has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In

科学的研究の応用

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, including tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate, serve as versatile substrates for synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions efficiently. The benzene ring can be modified through nucleophilic substitutions with aromatic amines and alcohols under mild conditions. Furthermore, radical reactions enable the generation of aryl radicals, facilitating processes like oxygenation, halogenation, and aryl-aryl coupling, thus expanding the toolbox for constructing complex organic molecules (Hannelore Jasch et al., 2012).

Synthesis of Jak3 Inhibitor Intermediates

This compound is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, illustrating its critical role in pharmaceutical chemistry. An efficient synthetic approach has been proposed for this compound, highlighting its industrial scalability and the simplicity of obtaining raw materials, which could potentially lower the cost and complexity of drug synthesis (Chen Xin-zhi, 2011).

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another important derivative, serving as an intermediate for small molecule anticancer drugs. The synthesis process has been optimized for high yield, emphasizing the relevance of this compound in developing new anticancer therapeutics (Binliang Zhang et al., 2018).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butyl carbamate derivatives, are used for the asymmetric synthesis of a wide range of amines. This application underlines the role of tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate in synthesizing enantiomerically enriched amines, crucial for developing pharmaceuticals and fine chemicals (J. Ellman et al., 2002).

Synthesis of Polyamides

The compound is also used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating its utility in polymer chemistry. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and notable thermal stability, suitable for creating flexible, tough films (S. Hsiao et al., 2000).

Safety and Hazards

The safety information for “tert-Butyl 4-(aminomethyl)benzoate” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORMILRHMRNVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)